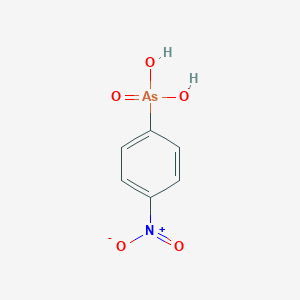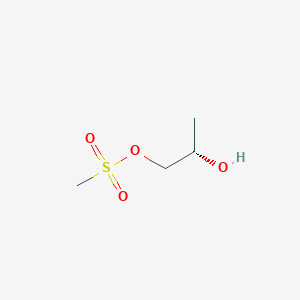
Ácido succínico-1,4-¹³C₂
Descripción general
Descripción
Succinic acid-1,4-13C2 is a stable isotope of succinic acid, an organic compound with the chemical formula C4H6O4. Succinic acid is a dicarboxylic acid, which is a type of organic compound that contains two carboxylic acid groups. The 1,4-13C2 isotope of succinic acid is a labeled version of the compound, which contains two carbon-13 atoms in the 1,4 positions. This isotope is used in scientific research to study metabolic pathways, as it allows researchers to trace the pathways of succinic acid in the body and other systems.
Aplicaciones Científicas De Investigación
Estudios de metabolismo y experimentos de trazadores
El ácido succínico-1,4-¹³C₂ sirve como un excelente trazador en estudios metabólicos. Los investigadores lo utilizan para investigar vías metabólicas, como el ciclo del ácido cítrico (ciclo TCA). Al rastrear los átomos de carbono marcados, obtienen información sobre la utilización del sustrato, la producción de energía y el metabolismo intermedio .
Farmacocinética y distribución tisular
Los estudios han explorado la farmacocinética del ácido succínico-1,4-¹³C₂ en ratones. Después de la administración intravenosa, exhibe parámetros farmacocinéticos específicos, incluida la depuración, el volumen de distribución y la vida media. Además, el análisis de la distribución tisular revela que el hígado, el tejido adiposo marrón, el tejido adiposo blanco y los riñones acumulan el compuesto marcado. Estos hallazgos informan los regímenes de dosificación para los estudios de eficacia .
Metabolismo energético y obesidad
El ácido succínico juega un papel en el metabolismo energético. Induce la termogénesis dependiente de la proteína desacopladora 1 (UCP1), que puede mitigar la obesidad inducida por la dieta y mejorar la tolerancia a la glucosa. Los investigadores investigan cómo el ácido succínico afecta el gasto energético y la función del tejido adiposo .
Sepsis y hematopoyesis
El ácido succínico tiene posibles aplicaciones terapéuticas en la sepsis y la hematopoyesis. Su receptor, SUCNR1 (un receptor acoplado a proteína G), está implicado en estos procesos. Los investigadores exploran los efectos del ácido succínico en las respuestas inmunitarias y la producción de células sanguíneas .
Cáncer y cambios epigenéticos
La evidencia emergente sugiere que el ácido succínico puede afectar la progresión del cáncer. Puede inducir cambios epigenéticos a través de SUCNR1, afectando la expresión genética y el comportamiento celular. Investigar su papel en el metabolismo del cáncer y las vías de señalización es un área de investigación activa .
Aplicaciones industriales
Más allá de sus funciones biológicas, el ácido succínico encuentra aplicaciones en diversas industrias. Tradicionalmente, se ha utilizado como aditivo alimentario, en detergentes, cosméticos, pigmentos y aditivos para el cemento. Su tamaño de mercado ha crecido debido al mayor interés en productos químicos sostenibles y materiales de base biológica .
Mecanismo De Acción
Target of Action
Succinic acid-1,4-13C2, also known as Butanedioic acid-1,4-13C2, is a stable isotope-labeled succinic acid . Succinic acid is an intermediate in the citric acid cycle, a central metabolic pathway in all aerobic organisms . Therefore, the primary targets of Succinic acid-1,4-13C2 are the enzymes involved in the citric acid cycle.
Mode of Action
Succinic acid-1,4-13C2, like its unlabeled counterpart, participates in the citric acid cycle. It is converted into fumarate by the enzyme succinate dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain . This reaction also leads to the reduction of flavin adenine dinucleotide (FAD) to FADH2, which is then used in the electron transport chain to generate ATP .
Biochemical Pathways
Succinic acid-1,4-13C2 is involved in the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide .
Pharmacokinetics
The pharmacokinetic properties of Succinic acid-1,4-13C2 have been studied in mice . After a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of 13C4SA were 4574.5 mL/h/kg, 520.8 mL/kg, and 0.56 h, respectively . Oral 13C4SA was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg .
Result of Action
The action of Succinic acid-1,4-13C2, as part of the citric acid cycle, contributes to the production of ATP, the main energy currency of the cell . Additionally, succinic acid has been proposed as a potential treatment for sepsis, cancer, ataxia, and obesity due to its ability to induce epigenetic changes through its receptor SUCNR1, a G protein-coupled receptor .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Succinic acid-1,4-13C2 participates in various biochemical reactions, primarily within the TCA cycle. It interacts with several enzymes, including succinate dehydrogenase and fumarase. Succinate dehydrogenase catalyzes the oxidation of succinic acid-1,4-13C2 to fumarate, while fumarase converts fumarate to malate. These interactions are essential for the continuation of the TCA cycle and the production of ATP, the primary energy currency of the cell .
Cellular Effects
Succinic acid-1,4-13C2 influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to affect the activity of the G protein-coupled receptor SUCNR1, which is involved in the regulation of blood pressure and inflammation. Additionally, succinic acid-1,4-13C2 can modulate the expression of genes related to energy metabolism and oxidative stress .
Molecular Mechanism
At the molecular level, succinic acid-1,4-13C2 exerts its effects through binding interactions with specific enzymes and receptors. For example, its interaction with succinate dehydrogenase leads to the production of fumarate and the transfer of electrons to the electron transport chain, ultimately resulting in ATP synthesis. Additionally, succinic acid-1,4-13C2 can activate SUCNR1, leading to downstream signaling events that influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of succinic acid-1,4-13C2 can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term exposure to succinic acid-1,4-13C2 has been associated with changes in cellular function, including alterations in metabolic flux and gene expression .
Dosage Effects in Animal Models
The effects of succinic acid-1,4-13C2 vary with different dosages in animal models. At low doses, it has been shown to enhance energy metabolism and improve glucose tolerance. At high doses, succinic acid-1,4-13C2 can induce toxic effects, including oxidative stress and inflammation. These threshold effects highlight the importance of careful dosage selection in experimental studies .
Metabolic Pathways
Succinic acid-1,4-13C2 is involved in the TCA cycle, where it is converted to fumarate by succinate dehydrogenase. This conversion is a key step in the production of ATP and the maintenance of cellular energy homeostasis. Additionally, succinic acid-1,4-13C2 can influence other metabolic pathways, including those related to amino acid and lipid metabolism .
Transport and Distribution
Within cells and tissues, succinic acid-1,4-13C2 is transported and distributed through specific transporters and binding proteins. It is primarily localized in the mitochondria, where it participates in the TCA cycle. The distribution of succinic acid-1,4-13C2 can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
Succinic acid-1,4-13C2 is predominantly localized in the mitochondria, where it plays a critical role in energy production. Its activity and function are influenced by its subcellular localization, as well as by post-translational modifications and targeting signals that direct it to specific compartments within the cell .
Propiedades
IUPAC Name |
(1,4-13C2)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-CQDYUVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437808 | |
| Record name | Succinic acid-1,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79864-95-2 | |
| Record name | Succinic acid-1,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79864-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)



